molecular formula C22H14F3NO2S2 B11697354 (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one

(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one

Cat. No.: B11697354
M. Wt: 445.5 g/mol
InChI Key: QBJFOTYNKBEBLF-XDHOZWIPSA-N
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Description

The compound (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core fused with a benzyl group at the N3 position and a furylmethylene substituent at the C5 position. The furan ring is further substituted with a 3-(trifluoromethyl)phenyl group. The (5E) stereochemistry indicates the trans configuration of the exocyclic double bond between the thiazolidinone and furylmethylene moieties. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, owing to their ability to act as Michael acceptors and engage in hydrogen bonding .

Its structural complexity necessitates precise crystallographic validation, often performed using software like SHELXL and ORTEP .

Properties

Molecular Formula

C22H14F3NO2S2

Molecular Weight

445.5 g/mol

IUPAC Name

(5E)-3-benzyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H14F3NO2S2/c23-22(24,25)16-8-4-7-15(11-16)18-10-9-17(28-18)12-19-20(27)26(21(29)30-19)13-14-5-2-1-3-6-14/h1-12H,13H2/b19-12+

InChI Key

QBJFOTYNKBEBLF-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-benzyl-2-thioxo-1,3-thiazolidin-4-one with 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a family of rhodanine derivatives with variations in substituents on the furan-attached phenyl group, benzylidene ring, and thiazolidinone core. Below is a comparative analysis with structurally analogous compounds:

Compound Key Substituents Configuration Key Properties/Findings Reference
(5E)-3-Benzyl-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one 3,4-Dichlorophenyl on furan 5E Enhanced halogen-mediated lipophilicity; potential antibacterial activity inferred from Cl substituents.
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene on thiazolidinone 5Z Intramolecular H-bonding (O–H⋯S) stabilizes planar structure; dimerization via C–H⋯π interactions.
(5E)-3-Allyl-5-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Allyl group at N3; 3-oxo-benzofuran on furan 5E Increased steric bulk may reduce solubility; benzofuran moiety introduces π-π stacking potential.
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate 4-Hydroxy-3-methoxybenzylidene; methanol solvate 5E Methanol solvate facilitates H-bonded polymeric chains; methoxy group enhances electron density.
(5E)-3-Benzyl-5-{[5-(4-chlorophenyl)furan-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-Chlorophenyl on furan 5E Chlorine’s electron-withdrawing effect may modulate electronic properties of the furan ring.

Critical Analysis

This could enhance reactivity in biological systems. Hydroxybenzylidene derivatives (e.g., ) exhibit intramolecular H-bonding (O–H⋯S), stabilizing planar conformations and influencing crystal packing. The absence of such groups in the target compound may reduce H-bonding capacity but increase lipophilicity.

Stereochemical Considerations The (5E) configuration is conserved in the target compound and several analogs (e.g., ), ensuring consistent spatial orientation of the furylmethylene group. In contrast, (5Z) isomers (e.g., ) exhibit distinct dihedral angles between the thiazolidinone and aryl rings, affecting molecular interactions.

Crystallographic and Solubility Trends Compounds with polar substituents (e.g., hydroxy, methoxy) often form solvates (e.g., methanol in ), improving crystallinity but reducing solubility in nonpolar solvents. The target compound’s trifluoromethyl group may favor solubility in organic media, advantageous for pharmacokinetics. Disordered solvent molecules (e.g., methanol in ) complicate crystallographic refinement but provide insights into lattice flexibility.

Biological Implications

  • While direct activity data for the target compound is unavailable, structural analogs with chloro or hydroxy groups show antimicrobial and enzyme inhibitory activities . The -CF₃ group’s metabolic stability could prolong biological half-life compared to -Cl or -OCH₃ substituents.

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